molecular formula C14H22N2 B3005416 (S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine CAS No. 2089246-35-3

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine

カタログ番号: B3005416
CAS番号: 2089246-35-3
分子量: 218.344
InChIキー: OMJZRIGOKXUQEC-AWEZNQCLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine, often referred to as a benzylpiperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its interactions with various receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylpiperidine moiety, which is significant in drug design for its flexibility and ability to interact with various biological targets. The structural formula can be represented as follows:

C14H20N2\text{C}_{14}\text{H}_{20}\text{N}_2

This compound is characterized by its ability to penetrate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity.

1. Receptor Affinity

Research indicates that compounds similar to this compound exhibit significant affinity for sigma receptors. Specifically:

  • Sigma-1 Receptors : These receptors are implicated in neuroprotection and modulation of pain. Compounds with a similar structure have shown nanomolar binding affinities, indicating potential therapeutic roles in treating neurodegenerative diseases .
  • Acetylcholinesterase Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibition of AChE can enhance cholinergic signaling, potentially improving cognitive function in affected individuals .

2. Multi-target Directed Ligands (MTDLs)

Recent studies have focused on designing MTDLs that incorporate the benzylpiperidine scaffold. These compounds aim to address multiple pathways involved in Alzheimer's disease by:

  • Inhibiting AChE : Enhancing acetylcholine levels.
  • Reducing β-Amyloid Aggregation : Preventing the formation of plaques associated with Alzheimer's pathology.
  • Metal Chelation : Compounds have shown the ability to chelate metal ions like Cu(II) and Zn(II), which are implicated in neurodegeneration .

3. Chemokine Receptor Antagonism

The compound has also been studied for its antagonistic effects on chemokine receptors, particularly CCR3, which is involved in inflammatory responses. Modifications to the benzylpiperidine structure have improved binding potency from micromolar to low nanomolar ranges, demonstrating potential for treating allergic and inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeTarget ReceptorAffinity (Ki nM)Notes
Sigma-1 Receptor BindingSigma-13.90High selectivity over sigma-2
AChE InhibitionAcetylcholinesterase-Potential anti-Alzheimer's activity
CCR3 AntagonismChemokine Receptor CCR3Low NanomolarEffective against eosinophil chemotaxis

Case Studies

  • Alzheimer's Disease Models : In vitro studies using neuroblastoma cells demonstrated that derivatives of this compound significantly reduced Aβ-induced cell toxicity, indicating protective effects against neurodegeneration .
  • Inflammatory Response : In models of allergic inflammation, compounds derived from this scaffold displayed potent antagonism of CCR3-mediated responses, suggesting utility in treating asthma and other allergic conditions .

科学的研究の応用

Neuropharmacology

(S)-1-(1-Benzylpiperidin-2-yl)-N-methylmethanamine has been studied for its potential as a selective serotonin receptor modulator . Research indicates that compounds with similar structures can act as biased agonists at the serotonin 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. For instance, derivatives designed from benzylpiperidine have shown promising results in enhancing ERK1/2 phosphorylation, suggesting their potential use as antidepressants .

Pain Management

The compound has been investigated for its effects on the sigma-1 receptor (σ1R), which plays a crucial role in modulating nociceptive signaling. Selective σ1R antagonists derived from benzylpiperidine structures have demonstrated efficacy in preclinical models of pain, showing significant antinociceptive and anti-allodynic effects without impairing locomotor activity . This positions this compound as a potential candidate for developing new analgesic therapies.

Structure-Activity Relationship (SAR) Studies

Research into similar compounds has revealed that modifications at specific positions on the benzyl or piperidine rings can enhance selectivity and potency at targeted receptors. For example, introducing different substituents on the benzene ring can significantly alter the compound's affinity for serotonin receptors .

Case Study 1: Antidepressant Activity

In a study examining novel derivatives of benzylpiperidine, one compound demonstrated high selectivity and efficacy in activating serotonin receptors, leading to significant reductions in immobility in rat models of depression . This suggests that this compound or its derivatives could be developed into effective antidepressants.

Case Study 2: Analgesic Properties

Another study focused on benzylpiperazine derivatives highlighted their potential as σ1R antagonists, with one compound showing a Ki value of 1.6 nM at σ1R and significant analgesic effects in mouse models . These findings support further exploration of this compound for chronic pain treatment.

特性

IUPAC Name

1-[(2S)-1-benzylpiperidin-2-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJZRIGOKXUQEC-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1CCCCN1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。